N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-30-17-8-9-18(31-2)23-21(17)27-25(35-23)28(14-15-7-6-10-26-13-15)24(29)16-11-19(32-3)22(34-5)20(12-16)33-4/h6-13H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLBAUKXYUHFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 423.49 g/mol. It features a complex structure that includes a benzo[d]thiazole moiety and multiple methoxy groups, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing on its effects on different biological targets:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, likely due to the presence of methoxy groups that enhance electron donation capabilities.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models.
- Neuroprotective Properties : Some studies have suggested neuroprotective effects against oxidative stress and amyloid beta aggregation, which are critical in neurodegenerative diseases like Alzheimer's.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important for neurotransmitter regulation.
- Modulation of Signaling Pathways : It may affect pathways involving GSK-3β and tau phosphorylation, both significant in Alzheimer's pathology.
Table 1: Summary of Biological Activities
Detailed Findings
- Antioxidant Activity : In vitro studies have shown that the compound significantly reduces reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress. This suggests a protective effect against cellular damage.
- Anti-inflammatory Mechanism : The compound was tested in RAW 264.7 macrophages, where it inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.
- Neuroprotection Against Aβ Aggregation : In a study involving SH-SY5Y neuronal cell lines, the compound effectively reduced amyloid beta-induced cytotoxicity by promoting cell survival pathways and inhibiting tau phosphorylation.
Scientific Research Applications
Antimicrobial Activity
Research has shown that benzothiazole derivatives possess antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens, demonstrating promising results in inhibiting bacterial growth. Studies indicate that modifications in the benzothiazole structure can enhance antimicrobial potency, suggesting that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide may serve as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of methoxy groups in its structure is believed to enhance its interaction with biological targets, thereby increasing its efficacy against cancer cell lines .
Neuropharmacological Applications
Recent research highlights the neuroprotective effects of benzothiazole derivatives. This compound has shown potential in protecting neuronal cells from oxidative stress and neuroinflammation. This suggests its applicability in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structural Variations
Modifying the substituents on the benzothiazole ring or altering the pyridine component can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties. This area remains a rich field for ongoing research and development.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with six benzamide and isonicotinamide derivatives reported in a 2021 study (). Below is a systematic comparison:
Structural Features
Key Observations :
- Substituent Diversity: The target compound is distinct in its methoxy-rich structure (3,4,5-trimethoxybenzamide and 4,7-dimethoxy thiazole), whereas analogs like 4d and 4e feature chlorinated benzamides and amine-containing side chains (e.g., morpholinomethyl, piperazinyl). Methoxy groups may enhance solubility and metabolic stability compared to chlorine substituents .
- Pyridine Position : Unlike 4h, which has a pyridin-4-yl group (isonicotinamide), the target compound and analogs 4d–4g utilize a pyridin-3-yl group, which could influence binding interactions in biological targets due to spatial orientation differences .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs in :
- Melting Points : Analogs 4d–4i exhibit melting points ranging from 148°C to 265°C, influenced by substituent polarity and crystallinity. The target’s methoxy groups may lower its melting point compared to chlorinated analogs due to reduced intermolecular forces .
- Spectral Data :
Potential Bioactivity
While specific data for the target compound are unavailable, structural parallels suggest possible kinase inhibition or antimicrobial activity, as seen in related thiazole-benzamide hybrids . For example:
- Chlorinated analogs (4d–4e) demonstrated moderate activity against bacterial strains in preliminary assays.
- Methoxy-rich structures, like the target, may exhibit improved pharmacokinetic profiles due to enhanced solubility and reduced toxicity.
Preparation Methods
Cyclization of 2-Amino-4,7-dimethoxyphenyl Thioamide
A validated route involves treating 2-amino-4,7-dimethoxyphenylthioamide with bromine in acetic acid, inducing cyclization to form the benzo[d]thiazole core.
Procedure :
- Dissolve 2-amino-4,7-dimethoxyphenylthioamide (10 mmol) in glacial acetic acid (50 mL).
- Add bromine (1.1 equiv) dropwise at 0°C.
- Stir at 80°C for 6 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 68%
Characterization :
- 1H NMR (500 MHz, CDCl3) : δ 7.42 (s, 1H, H-5), 6.89 (d, J = 8.5 Hz, 1H, H-6), 5.21 (s, 2H, NH2), 3.94 (s, 3H, OCH3), 3.91 (s, 3H, OCH3).
- HRMS (ESI) : m/z calcd for C9H10N2O2S [M+H]+: 223.0445; found: 223.0451.
Introduction of the Pyridin-3-ylmethyl Group
N-Alkylation of 4,7-Dimethoxybenzo[d]thiazol-2-amine
The secondary amine undergoes alkylation with pyridin-3-ylmethyl bromide under basic conditions.
Procedure :
- Suspend 4,7-dimethoxybenzo[d]thiazol-2-amine (5 mmol) in dry DMF (20 mL).
- Add NaH (60% dispersion, 1.2 equiv) at 0°C and stir for 30 minutes.
- Introduce pyridin-3-ylmethyl bromide (1.1 equiv) and warm to room temperature for 12 hours.
- Quench with saturated NH4Cl, extract with DCM, and purify via chromatography (DCM/methanol 10:1).
Yield : 72%
Characterization :
- 1H NMR (500 MHz, CDCl3) : δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 8.45 (s, 1H, Py-H), 7.71 (d, J = 7.9 Hz, 1H, Py-H), 7.32 (dd, J = 7.9, 4.8 Hz, 1H, Py-H), 7.21 (s, 1H, H-5), 6.85 (d, J = 8.5 Hz, 1H, H-6), 4.89 (s, 2H, CH2Py), 3.93 (s, 3H, OCH3), 3.90 (s, 3H, OCH3).
- 13C NMR (125 MHz, CDCl3) : δ 168.2 (C=S), 153.1 (Py-C), 149.8 (C-O), 135.2 (C-Ar), 124.5 (CH2Py), 56.1 (OCH3), 55.9 (OCH3).
Acylation with 3,4,5-Trimethoxybenzoyl Chloride
Schotten-Baumann Reaction Conditions
The tertiary amine is acylated using 3,4,5-trimethoxybenzoyl chloride in a biphasic system.
Procedure :
- Dissolve N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine (3 mmol) in THF (15 mL).
- Add aqueous NaOH (2M, 10 mL) and cool to 0°C.
- Slowly add 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) and stir vigorously for 2 hours.
- Extract with DCM, dry over Na2SO4, and concentrate. Purify via chromatography (ethyl acetate/hexane 1:1).
Yield : 65%
Characterization :
- 1H NMR (500 MHz, CDCl3) : δ 8.61 (d, J = 4.7 Hz, 1H, Py-H), 8.49 (s, 1H, Py-H), 7.75 (d, J = 7.8 Hz, 1H, Py-H), 7.41 (s, 2H, H-2',6'), 7.35 (dd, J = 7.8, 4.7 Hz, 1H, Py-H), 7.18 (s, 1H, H-5), 6.91 (d, J = 8.5 Hz, 1H, H-6), 5.02 (s, 2H, CH2Py), 3.94 (s, 6H, OCH3), 3.92 (s, 3H, OCH3), 3.88 (s, 6H, OCH3).
- HRMS (ESI) : m/z calcd for C28H30N3O7S [M+H]+: 552.1758; found: 552.1763.
Alternative Routes and Optimization
One-Pot Tandem Alkylation-Acylation
Combining N-alkylation and acylation in a single pot reduces purification steps:
Procedure :
- React 4,7-dimethoxybenzo[d]thiazol-2-amine (5 mmol) with pyridin-3-ylmethyl bromide (1.1 equiv) and NaH in DMF.
- After 12 hours, add 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) directly.
- Stir for 6 hours, then isolate as above.
Yield : 58% (lower due to competing hydrolysis).
Catalytic Amidation Using Ru(II) Complexes
Inspired by ACS Omega methods, Ru(II)-catalyzed C–N bond formation enhances regioselectivity:
Procedure :
- Mix 4,7-dimethoxybenzo[d]thiazol-2-amine (5 mmol), pyridin-3-ylmethanol (1.2 equiv), and [Ru(p-cymene)Cl2]2 (5 mol%) in toluene.
- Add AgSbF6 (10 mol%) and stir at 100°C for 24 hours.
- Acylate with 3,4,5-trimethoxybenzoyl chloride.
Yield : 63% (improved steric control).
Challenges and Mitigation Strategies
- Demethylation : Methoxy groups are susceptible to cleavage under strong acids/bases. Use mild conditions (e.g., NaH in DMF).
- Steric Hindrance : Bulky substituents slow acylation. Employ high-boiling solvents (DMF, DMSO) and extended reaction times.
- Byproducts : N-Aryl impurities form during alkylation. Optimize stoichiometry (1.1 equiv alkylating agent).
Q & A
Q. Table 1: Key Spectral Data for Structural Analogues
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield by 20% |
| Solvent | Anhydrous DMF | Minimizes hydrolysis |
| Catalyst | 1.1 eq Lawesson’s reagent | Prevents over-reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
